Rosamultic acid
Overview
Description
Rosamultic acid is a naturally occurring triterpenoid compound isolated from the roots of various plants, particularly those belonging to the genus Rosa. It is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Rosamultic acid is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to exhibit various pharmacological activities, particularly against gastric cancer cells .
Mode of Action
This compound exerts its effects by inducing apoptosis, a process of programmed cell death . This is achieved through the arrest of the cell cycle, downregulation of cell cycle-related protein expressions, inhibition of cell migration, and DNA damage . Furthermore, it activates caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of the cell cycle and apoptosis . By downregulating the expression levels of CDK4, CDK6, and cyclin D1, this compound induces cell cycle arrest at the sub-G1 phase . This leads to the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
It is known that this compound is a bioactive component that can be quantified in plasma for in vivo pharmacokinetics studies .
Result of Action
The action of this compound results in dose-dependent and time-dependent cytotoxic effects in gastric cancer cells . It leads to a reduction in clonogenic activity and inhibits cell migration . Characteristic features of apoptosis induced by this compound include DNA fragmentation and the activation of caspase-3, -8, and -9 during the 48-hour treatment .
Biochemical Analysis
Biochemical Properties
Rosamultic acid plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit gastric cancer cells proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been found to inhibit the proliferation of gastric cancer cells (SGC-7901) by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound inhibits gastric cancer proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosamultic acid can be synthesized through several chemical routes, primarily involving the extraction from plant sources. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The purified compound is then subjected to further chemical modifications if necessary .
Chemical Reactions Analysis
Types of Reactions: Rosamultic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Rosamultic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential anticancer properties, particularly in gastric cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Rosamultic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Rosmarinic Acid: Known for its antioxidant and anti-inflammatory properties.
Betulinic Acid: Exhibits anticancer and antiviral activities.
Oleanolic Acid: Possesses hepatoprotective and anti-inflammatory effects.
Each of these compounds shares some pharmacological properties with this compound but differs in their specific molecular targets and pathways.
Properties
IUPAC Name |
(3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)/t18-,21+,22+,23-,25-,26-,27-,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIKHGGEUXUOH-JNRFZGABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=C[C@]5(C)CO)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Rosamultic acid in combating Propionibacterium acnes?
A2: Research indicates that this compound exhibits antibacterial activity against Propionibacterium acnes, a key contributor to acne. A study [] examined various extracts of Sanguisorba officinalis roots and found that ethyl acetate fractions, particularly those from cold water, hot water, and methanol extracts, demonstrated anti-P. acnes activity. Notably, this compound was identified as one of the major active phytochemicals in these fractions. This suggests its potential as a natural antibacterial agent for topical acne treatment.
Q2: What is the chemical structure of this compound?
A3: this compound is a triterpenoid. While its detailed spectroscopic data is not provided in the provided abstracts, its molecular formula and structure can be found in scientific databases and literature dedicated to natural product chemistry. []
Q3: What are the known sources of this compound?
A5: this compound is primarily found in the roots of Sanguisorba officinalis L., commonly known as Garden Burnet. Researchers have successfully isolated this compound from various extracts of the plant's roots, including those obtained using solvents like cold water, hot water, methanol, and ethyl acetate. [, ]
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